molecular formula C24H17ClN6O2 B10940842 2-{5-[(4-Chloro-3-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(4-Chloro-3-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10940842
M. Wt: 456.9 g/mol
InChI Key: YFBNVLALWPJLJU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{5-[(4-Chloro-3-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps :

    Formation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chloro-3-methylphenoxy group: This is achieved through a nucleophilic substitution reaction, where the phenoxy group is introduced to the intermediate compound.

    Attachment of the furyl and phenyl groups: These groups are introduced through additional substitution reactions, often using reagents like furylboronic acid and phenylboronic acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

2-{5-[(4-Chloro-3-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes several types of chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different functional groups. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{5-[(4-Chloro-3-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a biological probe for studying cellular processes and as a tool for investigating enzyme mechanisms.

    Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

2-{5-[(4-Chloro-3-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can be compared with other similar compounds, such as :

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their CDK2 inhibitory activity.

    Thioglycoside derivatives: These compounds also exhibit biological activity and have been explored for their potential therapeutic applications.

Properties

Molecular Formula

C24H17ClN6O2

Molecular Weight

456.9 g/mol

IUPAC Name

4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C24H17ClN6O2/c1-15-11-17(7-9-20(15)25)32-13-18-8-10-21(33-18)22-28-24-19-12-27-31(16-5-3-2-4-6-16)23(19)26-14-30(24)29-22/h2-12,14H,13H2,1H3

InChI Key

YFBNVLALWPJLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6)Cl

Origin of Product

United States

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